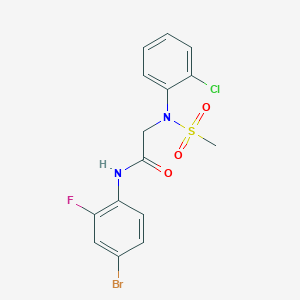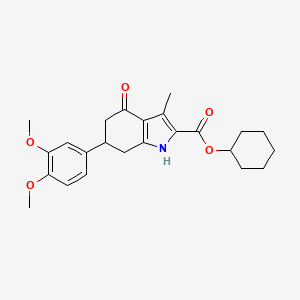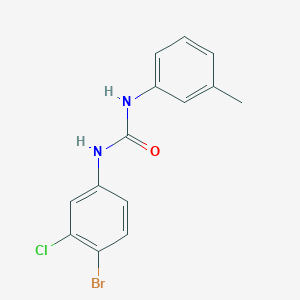
N~1~-(4-bromo-2-fluorophenyl)-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide
説明
This compound is a multifaceted molecule with potential applications in various fields of chemistry due to its unique structure and functional groups. It embodies a complex synthesis pathway and possesses distinctive chemical and physical properties, which make it an interesting subject for scientific research.
Synthesis Analysis
The synthesis of complex molecules like N1-(4-bromo-2-fluorophenyl)-N2-(2-chlorophenyl)-N2-(methylsulfonyl)glycinamide often involves multi-step reactions, including bromination, fluorination, and sulfonation processes. Techniques such as nucleophilic substitution and palladium-catalyzed coupling reactions are critical for the introduction of specific functional groups at designated positions on the aromatic rings (Leng & Qin, 2018).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple aromatic rings substituted with halogens and sulfonyl groups. These structural features are crucial for the molecule's reactivity and its interactions with other molecules. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are essential tools for elucidating the molecular structure and confirming the presence of specific substituents and their positions on the aromatic rings (Al-Hourani et al., 2015).
Chemical Reactions and Properties
N1-(4-bromo-2-fluorophenyl)-N2-(2-chlorophenyl)-N2-(methylsulfonyl)glycinamide participates in a variety of chemical reactions, leveraging its bromo, fluoro, and chloro substituents for further functionalization. Its sulfonyl group can undergo reactions typical for sulfones, including sulfonation and nucleophilic displacement reactions. The presence of multiple reactive sites allows for a wide range of chemical transformations, making it a versatile intermediate for synthetic applications (Crich & Smith, 2000).
Physical Properties Analysis
The physical properties of such compounds, including melting points, boiling points, and solubilities, are influenced by their molecular structure. The presence of sulfonyl and halogen groups can significantly impact the compound's polarity, making it more soluble in polar solvents. These properties are crucial for determining the compound's behavior in various environments and for its application in different fields of research and industry.
Chemical Properties Analysis
Chemically, the compound exhibits properties characteristic of aromatic sulfones and halogenated aromatics. These include resistance to nucleophilic attacks at the sulfone group and reactivity towards electrophilic substitution at the aromatic rings. The compound's reactivity is further modulated by the electron-withdrawing effects of the sulfonyl and halogen groups, which can influence the outcome of chemical reactions (Bergman et al., 1980).
科学的研究の応用
Osteoclastogenesis and Bone Loss Prevention
A novel compound, N-phenyl-methylsulfonamido-acetamide (PMSA), which shares structural motifs with N1-(4-bromo-2-fluorophenyl)-N2-(2-chlorophenyl)-N2-(methylsulfonyl)glycinamide, has been investigated for its osteoclast inhibitory activity. This compound was found to inhibit receptor activator of nuclear factor kappa B ligand (RANKL)-induced osteoclast differentiation in bone marrow-derived macrophage cells (BMMs), presenting a potential therapeutic strategy for anti-osteoporosis drugs. Specifically, variants of PMSA inhibited signaling pathways critical for osteoclast differentiation, with one variant preventing bone loss in ovariectomized (OVX) mouse models, suggesting its utility as a potential therapeutic agent for postmenopausal osteoporosis (Eunjin Cho et al., 2020).
Antipathogenic Activity
Research on thiourea derivatives, which share a common functional group with N1-(4-bromo-2-fluorophenyl)-N2-(2-chlorophenyl)-N2-(methylsulfonyl)glycinamide, has demonstrated significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains known for their biofilm-forming capabilities. These results underscore the potential of such compounds for the development of new antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011).
Radiochemistry for CB1 Cannabinoid Receptors
The feasibility of using a radiolabeled compound structurally related to N1-(4-bromo-2-fluorophenyl)-N2-(2-chlorophenyl)-N2-(methylsulfonyl)glycinamide for studying CB1 cannabinoid receptors in the brain by positron emission tomography (PET) has been demonstrated. This research highlights the potential of such compounds in developing diagnostic tools for neurological studies (R. Katoch-Rouse et al., 2003).
特性
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(2-chloro-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClFN2O3S/c1-24(22,23)20(14-5-3-2-4-11(14)17)9-15(21)19-13-7-6-10(16)8-12(13)18/h2-8H,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUMTQGIBKLQFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=C(C=C(C=C1)Br)F)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-diethyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4616252.png)
![N-butyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide](/img/structure/B4616253.png)
![{1-(methylsulfonyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4616261.png)
![2-{4-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol](/img/structure/B4616273.png)
![1-(4-ethylphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4616282.png)
![ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]propanoate](/img/structure/B4616294.png)
![N-(2-cyanophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4616296.png)
![6-[(2-chlorobenzyl)oxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one](/img/structure/B4616311.png)
![2-methoxy-N-[5-phenyl-4-(2-thienyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4616312.png)


![N-({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)-4-methylbenzamide](/img/structure/B4616341.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)propanamide](/img/structure/B4616356.png)
